5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Vorbereitungsmethoden
The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine typically involves the reaction of a pyrimidine derivative with an iodinating agent and a tetrahydropyran-4-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is not well-documented. it is likely to interact with molecular targets such as enzymes or nucleic acids, given its structural similarity to other pyrimidine derivatives. The iodine atom and tetrahydropyran-4-yl group may play roles in modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine can be compared to other similar compounds, such as:
5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Iodomethyl)tetrahydro-2H-pyran: This compound contains an iodomethyl group attached to a tetrahydropyran ring.
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring system and are commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group, which may confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13IN2O2 |
---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
5-iodo-4-(oxan-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13IN2O2/c11-9-5-12-7-13-10(9)15-6-8-1-3-14-4-2-8/h5,7-8H,1-4,6H2 |
InChI-Schlüssel |
MLKQYWYNGLCGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=NC=NC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.